molecular formula C11H20ClNO3 B13509381 Tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate

Tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate

Cat. No.: B13509381
M. Wt: 249.73 g/mol
InChI Key: HQCFUDZWXVYJEF-SECBINFHSA-N
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Description

Tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its use in various synthetic applications due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex organic molecules .

Biology and Medicine: In biological research, the compound is used to modify peptides and proteins, protecting amine groups during various biochemical reactions. It is also explored for its potential use in drug development due to its stability and reactivity .

Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and agrochemicals. Its ability to protect amine groups during multi-step synthesis processes makes it a valuable intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the amine. The compound can be deprotected by treatment with strong acids, which protonate the carbonyl oxygen, leading to the cleavage of the carbamate bond and release of the free amine .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.

    Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by amine bases.

Uniqueness: Tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate is unique due to its specific structure, which provides both steric protection and reactivity under mild conditions. This makes it particularly useful in complex synthetic applications where selective protection and deprotection of amine groups are required .

Properties

Molecular Formula

C11H20ClNO3

Molecular Weight

249.73 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate

InChI

InChI=1S/C11H20ClNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m1/s1

InChI Key

HQCFUDZWXVYJEF-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)CCl)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C

Origin of Product

United States

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